

Physical properties of 5-Chloro-3-nitropicolinaldehyde

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Compound of Interest

Compound Name: 5-Chloro-3-nitropicolinaldehyde

CAS No.: 1086838-13-2

Cat. No.: B2792086

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An In-depth Technical Guide to the Physicochemical Properties of **5-Chloro-3-nitropicolinaldehyde**

Abstract

5-Chloro-3-nitropicolinaldehyde (CAS No. 1086838-13-2) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring an aldehyde, a chloro group, and a nitro group on a pyridine scaffold, makes it a versatile intermediate for synthesizing more complex molecules.[1] This guide provides a comprehensive overview of its core physical and chemical properties, predicted spectral characteristics, and essential safety protocols. The information herein is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory applications.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical research. The nomenclature and structural identifiers for **5-Chloro-3-nitropicolinaldehyde** are summarized below. The IUPAC name for this compound is 5-chloro-3-nitropyridine-2-carbaldehyde.[2]

Identifier	Value	Source
CAS Number	1086838-13-2	[2]
IUPAC Name	5-chloro-3-nitropyridine-2-carbaldehyde	[2]
Synonyms	5-Chloro-3-nitropicolinaldehyde, 5-Chloro-3-nitropyridine-2-carboxaldehyde	[2]
Molecular Formula	C ₆ H ₃ ClN ₂ O ₃	[1][2]
Molecular Weight	186.55 g/mol	[1][2]
InChI Key	WSRAYZCNSPVZHL-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>C1=C(C=NC(=C1[O-])C=O)Cl</chem>	[2]

The structure is characterized by a pyridine ring substituted at the C2, C3, and C5 positions. The aldehyde group at C2 is highly reactive, while the electron-withdrawing effects of the nitro group at C3 and the chloro group at C5 profoundly influence the reactivity of the ring and the aldehyde functionality.

Caption: Chemical structure of **5-Chloro-3-nitropicolinaldehyde**.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is predicted to be a solid at room temperature.[1]

Property	Value	Notes & Causality
Melting Point	69-70 °C	The defined melting point range suggests a crystalline solid of reasonable purity.[2]
Boiling Point	Data not available	High molecular weight and polarity suggest a high boiling point, likely with decomposition.
Density	Data not available	Expected to be denser than water due to the presence of a chlorine atom and nitro group.
Solubility in Water	Low	The non-polar pyridine ring and bulky functional groups limit aqueous solubility.[1]
Solubility in Organic Solvents	Soluble	Readily dissolves in common organic solvents such as dichloromethane and chloroform.[1]
pKa	Data not available	The pyridine nitrogen is weakly basic, but its basicity is significantly reduced by the strong electron-withdrawing effects of the nitro, chloro, and aldehyde groups.

Predicted Spectroscopic Profile

While experimental spectra are not widely available in public databases, a detailed prediction based on the compound's structure provides valuable guidance for characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic/aldehyde region:

- Aldehyde Proton (-CHO): A singlet peak is anticipated in the highly deshielded region of δ 9.5-10.5 ppm. This significant downfield shift is characteristic of an aldehyde proton directly attached to an aromatic system.
- Aromatic Protons (H4, H6): Two signals are expected for the two protons on the pyridine ring. Due to the strong electron-withdrawing environment, they will be downfield, likely between δ 8.0-9.5 ppm. They will appear as doublets, coupling to each other (meta-coupling, $J \approx 2-3$ Hz). The proton at the C6 position, adjacent to the nitrogen, may be further downfield than the proton at the C4 position.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule:

- Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to be the most downfield signal, typically in the δ 185-195 ppm range.
- Aromatic Carbons (C2-C6): The five carbons of the pyridine ring will likely appear between δ 120-160 ppm. The carbons directly attached to the electron-withdrawing groups (C2, C3, C5) will be significantly deshielded. Quaternary carbons (C2, C3, C5) are expected to show weaker signal intensity compared to the protonated carbons (C4, C6).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The following characteristic absorption bands are predicted:

- C=O Stretch (Aldehyde): A strong, sharp absorption band between 1690-1715 cm^{-1} .
- N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm^{-1} and a symmetric stretch around 1340-1370 cm^{-1} .
- C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretching vibrations typically appear above 3000 cm^{-1} . The aldehyde C-H stretch often presents as one or two weaker bands between 2700-2850 cm^{-1} .

- C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm^{-1} region.
- C-Cl Stretch: A band in the fingerprint region, typically between 700-850 cm^{-1} .

Mass Spectrometry (MS)

In mass spectrometry, the compound will reveal its molecular weight and fragmentation patterns.

- Molecular Ion (M^+): The molecular ion peak should appear at m/z 186. A key feature will be the isotopic pattern for chlorine: an M^+ peak at m/z 186 (for ^{35}Cl) and an $\text{M}+2$ peak at m/z 188 (for ^{37}Cl) with a characteristic intensity ratio of approximately 3:1.
- Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (-CHO, 29 Da), the nitro group (-NO₂, 46 Da), or a chlorine radical (-Cl, 35/37 Da).

Reactivity, Stability, and Applications

5-Chloro-3-nitropicolinaldehyde is a reactive compound primarily due to its functional groups.

- Reactivity: The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions. The chlorine atom at the C5 position can be displaced by strong nucleophiles under certain conditions, often requiring heat or alkaline environments. [1]
- Stability: The compound contains potentially flammable and oxidizing nitro and aldehyde groups.[1] It should be stored in a sealed container to prevent contact with air and moisture. [1] It is incompatible with strong oxidizing agents and strong acids.[3]
- Applications: It serves as a crucial building block in organic synthesis. It is used in research for creating novel chemical entities for drug discovery and in the production of specialty agrochemicals.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[4] It may also cause respiratory irritation.[4]

Hazard Category	GHS Classification	Precautionary Measures
Acute Toxicity, Oral	Harmful if swallowed (H302)	Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2][3]
Skin Irritation	Causes skin irritation	Wear protective gloves. Wash skin thoroughly after handling. [3][4]
Eye Irritation	Causes serious eye irritation	Wear eye protection/face shield. Rinse cautiously with water for several minutes if in eyes.[3][4]
Respiratory Irritation	May cause respiratory irritation	Avoid breathing dust. Use only in a well-ventilated area.[3][4]

Storage: Store in a cool, dry, and well-ventilated place.[3][5] Keep the container tightly closed and store locked up.[3][5][6]

Experimental Protocol: Preparation of an NMR Sample

This protocol outlines a self-validating system for preparing a high-quality sample of **5-Chloro-3-nitropicolinaldehyde** for ^1H NMR analysis. The causality behind each step is explained to ensure reproducibility and accuracy.

Caption: Workflow for preparing an NMR sample.

Step-by-Step Methodology:

- Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully add approximately 5-10 mg of **5-Chloro-3-nitropicolinaldehyde**. Record the exact mass. Rationale: An

accurate mass is critical if quantitative NMR (qNMR) is intended or for precise record-keeping.

- **Solvent Addition:** In a fume hood, add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial using a glass pipette. Rationale: CDCl_3 is an excellent solvent for this compound and its residual proton peak ($\delta \sim 7.26$ ppm) serves as a convenient internal reference.
- **Dissolution:** Cap the vial and gently vortex or swirl it until the solid is completely dissolved. A clear, pale yellow solution should be obtained. Rationale: Complete dissolution is essential for acquiring a high-resolution spectrum without signal broadening from solid particles.
- **Transfer:** Prepare a Pasteur pipette by inserting a small plug of cotton or glass wool into the neck. Use this pipette to transfer the solution from the vial into a clean, dry 5 mm NMR tube. Rationale: This filtration step removes any particulate matter or dust, which can interfere with the magnetic field homogeneity and degrade the quality of the spectrum.
- **Capping and Analysis:** Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before carefully inserting it into the spinner turbine and subsequently into the NMR spectrometer.

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